molecular formula C8H12O B14714024 4-Methylhept-3-en-5-yn-1-ol CAS No. 13700-19-1

4-Methylhept-3-en-5-yn-1-ol

Cat. No.: B14714024
CAS No.: 13700-19-1
M. Wt: 124.18 g/mol
InChI Key: QLPWKFDWRWFFDJ-UHFFFAOYSA-N
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Description

4-Methylhept-3-en-5-yn-1-ol is an organic compound with the molecular formula C8H12O It is a member of the enynol family, characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhept-3-en-5-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, it can be prepared by the reaction of this compound with a base such as sodium hydride, followed by the addition of an alkyl halide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylhept-3-en-5-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

4-Methylhept-3-en-5-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methylhept-3-en-5-yn-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-5-en-3-yn-2-ol
  • 2-Methylhept-6-en-3-yn-2-ol
  • 3-Methyl-1-penten-4-yn-3-ol

Uniqueness

4-Methylhept-3-en-5-yn-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specialized applications .

Properties

CAS No.

13700-19-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-methylhept-3-en-5-yn-1-ol

InChI

InChI=1S/C8H12O/c1-3-5-8(2)6-4-7-9/h6,9H,4,7H2,1-2H3

InChI Key

QLPWKFDWRWFFDJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=CCCO)C

Origin of Product

United States

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